molecular formula C51H77N7O9S B608884 Mc-MMAD CAS No. 1401963-15-2

Mc-MMAD

Número de catálogo B608884
Número CAS: 1401963-15-2
Peso molecular: 964.277
Clave InChI: OZUQLKHIIRUJRZ-FYCUXIKQSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Mc-MMAD is a protective group (maleimidocaproyl)-conjugated Monomethyl auristatin D (MMAD). MMAD is a potent tubulin inhibitor . Mc-MMAD is an agent-linker conjugate for Antibody-Drug Conjugates (ADC) .


Synthesis Analysis

The synthesis of Mc-MMAD involves the conjugation of MMAD with a protective group known as maleimidocaproyl . This has been achieved by a LC–MS/MS analysis using the amino acid linker-drug Cys-Mc-MMAD as an internal standard .


Molecular Structure Analysis

The molecular structure of Mc-MMAD is represented by the formula C51H77N7O9S . It is a complex structure that involves a potent tubulin inhibitor (MMAD) conjugated with a protective group (maleimidocaproyl) .


Chemical Reactions Analysis

The chemical reactions involving Mc-MMAD are complex and involve the interaction of the compound with biological matrices. A label-free method has been described for the quantification of the Cys-Mc-MMAF metabolite in homogenates of tumor, liver, lung, kidney, and heart .

Aplicaciones Científicas De Investigación

Antibody-Drug Conjugate (ADC) in Cancer Treatment

Mc-MMAD is used in the creation of Antibody-Drug Conjugates (ADCs), specifically Anti-HER2 (Trastuzumab)-mc-MMAD ADC . This ADC product is composed of an anti-HER2 antibody (Trastuzumab) conjugated via a Mc linker to MMAD (Trastuzumab-mc-MMAD). It has demonstrated a response in breast, ovarian and lung cancer treatment by a Mechanism of Action (MOA) of Depolymerize Microtubules .

Non-Cleavable Linker in ADCs

The Mc (maleimidocaproyl) linker used in Trastuzumab-mc-MMAD is a noncleavable linker. This means that linker cleavage and payload release do not depend on the differential properties between the plasma and some cytoplasmic compartments. Instead, the release of the cytotoxic drug is postulated to occur after internalization of the ADC via antigen-mediated endocytosis and delivery to the lysosomal compartment, where the antibody is degraded to the level of amino acids .

Targeting HER2 Overexpressing Cancers

Trastuzumab-Mc-MMAD, an ADC comprised of an anti-HER2 monoclonal antibody (clone Trastuzumab) conjugated via a linker to MMAD (monomethyl auristatin D), is used to target HER2 overexpressing cancers .

Use in Gene Expression Studies

The Anti-HER2 (Trastuzumab)-mc-MMAD ADC is used in gene expression studies. It has been used to study the subcellular location of the human cell line U-251 MG and human cell line A-431 .

Use in Normal Tissue Studies

The Anti-HER2 (Trastuzumab)-mc-MMAD ADC has been used in studies of normal tissue. It has been used to study high expression in the esophagus, weak cytoplasmic positivity in glandular cells of the rectum, moderate cytoplasmic and membranous positivity in urothelial cells of the urinary bladder, and the kidney’s collecting ducts and distal tubules .

Use in RNA Expression Studies

The Anti-HER2 (Trastuzumab)-mc-MMAD ADC has been used in RNA expression studies. It has been used to study RNA cell line category: Group enriched (OE19, SK-BR-3) .

Mecanismo De Acción

Target of Action

Mc-MMAD is a potent tubulin inhibitor . Tubulin is a globular protein and is the main component of microtubules in cells. Microtubules play a crucial role in maintaining cell shape, enabling intracellular transport, and are particularly important in cell division .

Mode of Action

Mc-MMAD acts as an antimitotic agent, inhibiting cell division by blocking the polymerization of tubulin . It is linked to a monoclonal antibody via a linker, forming an antibody-drug conjugate (ADC). The linker is stable in extracellular fluid but is cleaved by cathepsin once the conjugate has entered a tumor cell, thus activating the antimitotic mechanism .

Biochemical Pathways

The primary biochemical pathway affected by Mc-MMAD is the polymerization of tubulin. By inhibiting this process, Mc-MMAD disrupts the formation of the mitotic spindle, which is essential for cell division. This leads to cell cycle arrest and ultimately cell death .

Result of Action

The result of Mc-MMAD’s action at the cellular level is the inhibition of cell division, leading to cell death. This is due to its disruption of microtubule dynamics, which are crucial for the formation of the mitotic spindle during cell division .

Safety and Hazards

As with any chemical compound, handling Mc-MMAD requires caution. The safety data sheets for Mc-MMAD indicate that it is intended for research use only and is not to be used for therapeutic purposes .

Propiedades

IUPAC Name

6-(2,5-dioxopyrrol-1-yl)-N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-3-methoxy-1-[(2S)-2-[(1R,2R)-1-methoxy-2-methyl-3-oxo-3-[[(1S)-2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidin-1-yl]-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylhexanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C51H77N7O9S/c1-12-34(6)46(56(9)51(65)44(32(2)3)54-49(64)45(33(4)5)55(8)40(59)23-17-14-18-27-58-41(60)24-25-42(58)61)39(66-10)31-43(62)57-28-19-22-38(57)47(67-11)35(7)48(63)53-37(50-52-26-29-68-50)30-36-20-15-13-16-21-36/h13,15-16,20-21,24-26,29,32-35,37-39,44-47H,12,14,17-19,22-23,27-28,30-31H2,1-11H3,(H,53,63)(H,54,64)/t34-,35+,37-,38-,39+,44-,45-,46-,47+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZUQLKHIIRUJRZ-PGBUMTRMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C3=NC=CS3)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)CCCCCN4C(=O)C=CC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C3=NC=CS3)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)CCCCCN4C(=O)C=CC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C51H77N7O9S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

964.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Mc-MMAD

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.